molecular formula C22H21N3O6 B1601287 Z-His(Z)-OH CAS No. 35016-67-2

Z-His(Z)-OH

Cat. No.: B1601287
CAS No.: 35016-67-2
M. Wt: 423.4 g/mol
InChI Key: FGLXUCKEBNGNEL-IBGZPJMESA-N
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Description

Z-His(Z)-OH: , also known as N-[(benzyloxy)carbonyl]-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of histidine. The Z-protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Scientific Research Applications

Chemistry: Z-His(Z)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective protection of the amino group, facilitating the stepwise assembly of peptides.

Biology: In biological research, this compound is used to study the role of histidine in proteins and enzymes. It serves as a building block for the synthesis of histidine-containing peptides and proteins.

Medicine: this compound is used in the development of peptide-based drugs. The protected histidine derivative can be incorporated into therapeutic peptides to enhance their stability and bioavailability.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of histidine-containing supplements and nutraceuticals.

Mechanism of Action

Target of Action

Z-His(Z)-OH, a synthetic substrate, primarily targets the enzyme pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach. The primary specificity of pepsin is defined as a preference for hydrophobic L-amino acid residues .

Mode of Action

This compound interacts with pepsin through its imidazolium group, which is a cationic group present in the His residue . This interaction leads to the hydrolysis of the peptide bond in the substrate, resulting in the cleavage of the substrate . The replacement of either phe residue of z-his-phe-phe-ome by its d-enantiomer renders the x-y bond resistant to pepsin action .

Biochemical Pathways

The action of this compound in the presence of pepsin leads to the hydrolysis of peptide bonds, which is a crucial step in the digestion of proteins. This process affects the protein degradation pathway, leading to the breakdown of complex proteins into simpler amino acids .

Result of Action

The hydrolysis of this compound by pepsin results in the breakdown of the substrate, leading to the release of amino acids. This process is essential for the digestion of proteins and the subsequent absorption of amino acids by the body .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other substances. For instance, the activity of pepsin, and hence the hydrolysis of this compound, is optimal at low pH, which is the typical environment in the stomach . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His(Z)-OH typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Z-His(Z)-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized to form histidine derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

    Substitution: The Z-protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the Z-protecting group.

    Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the Z-protecting group.

Major Products Formed:

    Oxidation: Oxidized histidine derivatives.

    Reduction: Deprotected histidine.

    Substitution: Histidine with different protecting groups or functional groups.

Comparison with Similar Compounds

    N-[(tert-Butoxy)carbonyl]-L-histidine (Boc-His): Another protected histidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

    N-[(9-Fluorenylmethoxy)carbonyl]-L-histidine (Fmoc-His): A histidine derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Comparison:

    Z-His(Z)-OH vs. Boc-His: this compound has a benzyloxycarbonyl protecting group, which is more stable under acidic conditions compared to the tert-butoxycarbonyl group in Boc-His.

    This compound vs. Fmoc-His: The fluorenylmethoxycarbonyl group in Fmoc-His is more stable under basic conditions compared to the benzyloxycarbonyl group in this compound. Fmoc-His is often used in solid-phase peptide synthesis, while this compound is preferred in solution-phase synthesis.

Conclusion

This compound is a valuable compound in peptide synthesis, offering selective protection of the amino group of histidine. Its versatility in various chemical reactions and applications in scientific research, medicine, and industry make it an essential tool for researchers and manufacturers. The comparison with similar compounds highlights its unique properties and advantages in specific synthesis conditions.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLXUCKEBNGNEL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521340
Record name N,1-Bis[(benzyloxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35016-67-2
Record name N,1-Bis[(benzyloxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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